Octyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Octyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes an octyl group, a chlorophenyl group, and a dioxoisoindolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenylboronic acid and a suitable catalyst.
Attachment of the Octyl Group: The octyl group can be attached through an esterification reaction using octanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Octyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Octyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Octyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Octyl 2-(2-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Octyl 2-(2-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Octyl 2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Uniqueness
Octyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the octyl group enhances the compound’s lipophilicity, which can influence its biological activity and solubility in organic solvents.
Properties
Molecular Formula |
C23H24ClNO4 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
octyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H24ClNO4/c1-2-3-4-5-6-9-14-29-23(28)16-12-13-17-18(15-16)22(27)25(21(17)26)20-11-8-7-10-19(20)24/h7-8,10-13,15H,2-6,9,14H2,1H3 |
InChI Key |
PWXGSOXXQCDVLQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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